Stereochemical Exclusivity: cis-(2S,3R) Configuration Is the Only Isomer Coupling into Tetrazomine and GE81112 Antibiotic Scaffolds
The cis-(2S,3R) hydroxypipecolic acid moiety is the required component of the antitumor antibiotic tetrazomine—which displays strong cytotoxicity against P388 leukemia cells—and of the nonribosomal tetrapeptide GE81112, which inhibits prokaryotic translation initiation by binding the 30S ribosomal subunit. By contrast, the trans-(2S,3S) and (2R,3R) isomers are precursors of (−)-swainsonine, an α‑mannosidase inhibitor with an entirely different biological target profile. Thus, only the (2S,3R) enantiomer can be incorporated into the tetrazomine/GE81112 pharmacophore [1][2][3].
| Evidence Dimension | Stereochemical identity required for incorporation into specific bioactive natural products |
|---|---|
| Target Compound Data | (2S,3R)-cis configuration: essential building block of tetrazomine and GE81112 |
| Comparator Or Baseline | (2S,3S)-trans configuration: precursor of (−)-swainsonine; (2R,3R)-trans and (2R,3S)-cis enantiomers: no tetrazomine/GE81112 activity reported |
| Quantified Difference | Qualitative exclusivity—the (2S,3R) isomer is the only stereoisomer that furnishes the tetrazomine/GE81112 pharmacophore |
| Conditions | Retrosynthetic analysis and total synthesis validation across multiple research groups (2005–2023) |
Why This Matters
A procurement decision for either the (2S,3R)‑cis or (2S,3S)‑trans isomer commits the entire downstream synthetic pathway to fundamentally different bioactive scaffolds; selecting the incorrect isomer results in synthesis of an inactive or off‑target compound.
- [1] Liang N, Datta A. Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. J Org Chem. 2005;70(24):10182-10185. doi:10.1021/jo051725u View Source
- [2] Qi W, Fang S, Xu X, Zhang K, Shi B. Asymmetric formal synthesis of (−)-tetrazomine. Org Chem Front. 2021;8:1802-1807. doi:10.1039/D1QO00029B View Source
- [3] Hu S, Yang P, Li Y, et al. Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Enzyme Microb Technol. 2022;154:109958. doi:10.1016/j.enzmictec.2021.109958 View Source
